2-Amino-2-[3-(2,3,4-trifluorophenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid
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Overview
Description
2-Amino-2-[3-(2,3,4-trifluorophenyl)-1-bicyclo[111]pentanyl]acetic acid is a synthetic organic compound characterized by a unique bicyclo[111]pentane structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-2-[3-(2,3,4-trifluorophenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Formation of the Bicyclo[1.1.1]pentane Core: This step often involves the cyclization of a suitable precursor under high-pressure conditions or using a radical initiator.
Introduction of the Trifluorophenyl Group: The trifluorophenyl group can be introduced via a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a trifluorophenyl boronic acid derivative.
Amination and Carboxylation:
Industrial Production Methods
Industrial production of this compound would likely scale up the laboratory synthesis methods, optimizing reaction conditions for higher yields and purity. This may involve continuous flow reactors for better control over reaction parameters and the use of advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-Amino-2-[3-(2,3,4-trifluorophenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives under strong oxidizing conditions.
Reduction: The trifluorophenyl group can be reduced to form partially or fully hydrogenated derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides, ureas, or other derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or nitric acid.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Reagents like acyl chlorides, isocyanates, or alkyl halides under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while substitution reactions can produce a variety of functionalized compounds.
Scientific Research Applications
2-Amino-2-[3-(2,3,4-trifluorophenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex molecules due to its unique structure.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific mechanical or chemical properties.
Mechanism of Action
The mechanism of action of 2-Amino-2-[3-(2,3,4-trifluorophenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid involves its interaction with specific molecular targets. The rigid bicyclo[1.1.1]pentane core can influence the binding affinity and selectivity towards enzymes or receptors. The trifluorophenyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and interact with intracellular targets.
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-2-[3-(2,3,5-trifluorophenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid
- 2-Amino-2-[3-(2,4,5-trifluorophenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid
Uniqueness
Compared to similar compounds, 2-Amino-2-[3-(2,3,4-trifluorophenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid is unique due to the specific positioning of the trifluorophenyl group, which can significantly influence its chemical reactivity and biological activity. The trifluorophenyl group in the 2,3,4-position may offer distinct steric and electronic properties compared to other positional isomers, potentially leading to different pharmacological profiles and applications.
This detailed overview provides a comprehensive understanding of 2-Amino-2-[3-(2,3,4-trifluorophenyl)-1-bicyclo[111]pentanyl]acetic acid, covering its synthesis, reactions, applications, and unique characteristics
Properties
IUPAC Name |
2-amino-2-[3-(2,3,4-trifluorophenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12F3NO2/c14-7-2-1-6(8(15)9(7)16)12-3-13(4-12,5-12)10(17)11(18)19/h1-2,10H,3-5,17H2,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPBHKXARHCDATL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(CC1(C2)C(C(=O)O)N)C3=C(C(=C(C=C3)F)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12F3NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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